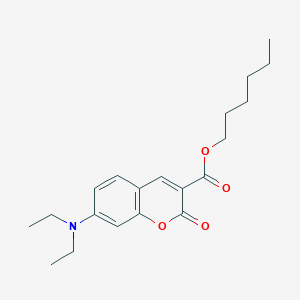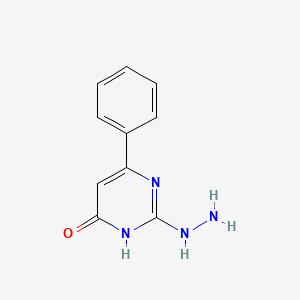
Hexyl 7-(Diethylamino)coumarin-3-carboxylate
Übersicht
Beschreibung
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a biochemical compound used for proteomics research . It has a molecular weight of 345.43 and a molecular formula of C20H27NO4 .
Molecular Structure Analysis
The molecular structure of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is represented by the formula C20H27NO4 . The structure includes a coumarin core, which is a benzopyrone, that is, a lactone derived from ortho-hydroxycinnamic acid .Physical And Chemical Properties Analysis
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 65.0 to 69.0°C .Wissenschaftliche Forschungsanwendungen
Fluorescence Spectroscopy
Hexyl 7-(Diethylamino)coumarin-3-carboxylate: is commonly used in fluorescence spectroscopy due to its fluorescent properties . The compound can be excited at specific wavelengths to emit light, which can be measured and used to analyze the presence and concentration of the compound in various samples. This application is particularly useful in biological and chemical sensing.
Derivatization of Amines and Proteins
This compound serves as a reagent for the derivatization of amines and proteins . By attaching to these molecules, it allows for the enhanced detection and analysis of small biomolecules, which is crucial in biochemical research, including drug development and metabolic studies.
High-Throughput Screening
In pharmaceutical research, Hexyl 7-(Diethylamino)coumarin-3-carboxylate is utilized for labeling synthetic peptides . This facilitates high-throughput screening processes, enabling rapid and efficient identification of potential drug candidates.
Optical Materials Research
Due to its photonic properties, this compound is also explored in the field of optical materials research . It can be used to develop new materials with specific light-emission characteristics, which have applications in creating advanced photonic devices.
Capillary Electrophoresis
The compound is used to label amino acids prior to their resolution by capillary zone electrophoresis . This technique is essential for separating and analyzing complex mixtures of biological molecules, and the fluorescent labeling enhances the detection sensitivity.
Nerve Agent Degradation Studies
Hexyl 7-(Diethylamino)coumarin-3-carboxylate: is used as a reference compound in the screening of nerve agent degradation products by techniques such as MALDI-TOFMS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry) . This application is significant in the field of chemical safety and environmental monitoring.
Eigenschaften
IUPAC Name |
hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFUKSNTLMNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)

![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)






![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)